3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide
Description
3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with methyl groups at positions 3 and 5, a thiophen-3-ylmethyl group at the nitrogen atom, and a sulfonamide group at position 4
Properties
IUPAC Name |
3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-7-10(8(2)13-12-7)17(14,15)11-5-9-3-4-16-6-9/h3-4,6,11H,5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVMGKCNSAQTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the thiophen-3-ylmethyl group and the sulfonamide functionality. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentration, reaction time, and temperature, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The thiophen-3-ylmethyl group may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide
- 3,5-dimethyl-N-(furan-3-ylmethyl)-1H-pyrazole-4-sulfonamide
- 3,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide
Uniqueness
Compared to similar compounds, 3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is unique due to the specific positioning of the thiophen-3-ylmethyl group, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for various applications.
Biological Activity
3,5-Dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 271.4 g/mol
- CAS Number : 1286695-57-5
Biological Activities
The biological activities of this compound have been explored through various studies, revealing its multifaceted pharmacological potential.
Antiproliferative Activity
Research indicates that derivatives of pyrazole sulfonamides exhibit significant antiproliferative activity against various cancer cell lines. In vitro studies using U937 cells demonstrated that this compound can inhibit cell proliferation without exhibiting cytotoxic effects at certain concentrations. The half-maximal inhibitory concentration (IC) values were determined, showcasing its effectiveness compared to standard chemotherapeutic agents .
Antibacterial and Antifungal Properties
The compound has also shown promise as an antibacterial agent. Studies have reported that pyrazole sulfonamides possess activity against a range of bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest comparable efficacy to conventional antibiotics . Additionally, antifungal activity has been noted against various fungal pathogens, indicating a broad spectrum of antimicrobial action.
Anti-inflammatory Effects
In terms of anti-inflammatory properties, this compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Experimental results indicate substantial reductions in these cytokines at specific concentrations, suggesting potential applications in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the sulfonamide group plays a crucial role in its interaction with target proteins involved in cellular proliferation and inflammation. Molecular docking studies have provided insights into the binding affinities and interactions with various biological targets, further elucidating its pharmacological profile .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
Q & A
Q. What are the standard synthesis protocols and characterization techniques for 3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide?
The synthesis typically involves multi-step reactions, starting with sulfonation of the pyrazole core followed by coupling with a thiophene-methylamine derivative. Key steps include:
- Sulfonation : Reaction of 3,5-dimethylpyrazole with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate .
- Amidation : Coupling the intermediate with thiophen-3-ylmethylamine in anhydrous dichloromethane, using triethylamine as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the pure product. Characterization :
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry and functional groups .
- HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity .
Q. How is the molecular structure of this compound validated, and what spectroscopic data are critical for confirmation?
Structural validation relies on X-ray crystallography (for single crystals) and FT-IR spectroscopy to identify sulfonamide (–SO₂–NH–) and pyrazole ring vibrations (C–N stretching at 1,550–1,600 cm⁻¹) . Key NMR signals include:
Q. What are the typical reactivity patterns of the sulfonamide and pyrazole moieties in this compound?
- Sulfonamide : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form N-alkylated derivatives .
- Pyrazole : Participates in electrophilic substitution (e.g., nitration at C4) and coordination with metal ions (e.g., Cu²⁺) via nitrogen lone pairs . Monitoring : Reaction progress is tracked via TLC (silica gel, UV visualization) and LC-MS for intermediate identification .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity using experimental design (DOE) principles?
A Box-Behnken design is recommended to evaluate critical factors:
- Variables : Temperature (20–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1–1:2 amine:sulfonyl chloride).
- Response : Yield (%) and HPLC purity. Statistical analysis (ANOVA) identifies solvent polarity as the most significant factor (p < 0.05), with DMF maximizing yield due to improved sulfonyl chloride solubility . Post-hoc purification via recrystallization (ethanol/water) enhances purity to >99% .
Q. How should contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized assays : Use a shared cell line (e.g., HEK-293) and replicate experiments (n ≥ 3) .
- Impurity profiling : LC-MS/MS detects trace byproducts (e.g., unreacted sulfonyl chloride) that may inhibit biological activity .
- Structural analogs : Compare with derivatives (e.g., N-alkylated variants) to isolate structure-activity relationships (SAR) .
Q. What methodologies are employed to evaluate the compound’s pharmacokinetics and metabolic stability?
- In vitro metabolic stability : Incubate with liver microsomes (human or rat) and monitor parent compound depletion via LC-MS/MS .
- CYP450 inhibition : Fluorescent probes (e.g., CYP3A4) assess enzyme inhibition potential .
- Plasma protein binding : Equilibrium dialysis measures free vs. bound fractions . Data are analyzed using compartmental modeling (e.g., WinNonlin) to predict oral bioavailability .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 enzyme). The sulfonamide group shows strong hydrogen bonding with Arg120 .
- QSAR models : Correlate electronic parameters (Hammett σ) with IC₅₀ values to prioritize electron-withdrawing substituents at the pyrazole C3 position .
- MD simulations : GROMACS assesses binding stability over 100 ns; RMSD < 2 Å indicates stable target-ligand complexes .
Q. What advanced analytical techniques resolve challenges in characterizing degradation products?
- High-resolution MS (HRMS) : Identifies oxidation products (e.g., sulfonic acid derivatives) via exact mass matching (<5 ppm error) .
- NMR diffusion-ordered spectroscopy (DOSY) : Differentiates degradation products from the parent compound based on molecular size .
- X-ray photoelectron spectroscopy (XPS) : Detects sulfur oxidation states in degraded samples .
Q. How do researchers address solubility limitations in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (200 nm size, PDI < 0.2) to enhance aqueous dispersion .
- Salt formation : React with sodium bicarbonate to generate a water-soluble sodium sulfonate salt .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout : Delete putative targets (e.g., NF-κB) in cell lines to confirm pathway-specific activity .
- Thermal proteome profiling (TPP) : Identifies target proteins by monitoring thermal stability shifts in cell lysates .
- In vivo imaging : Fluorescently labeled derivatives (e.g., Cy5-conjugated) track biodistribution in zebrafish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
